3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a methoxyphenyl group, and an imidazolidinone core, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide: Shares a similar pyrazole and methoxyphenyl structure.
(E)-2-cyano-3-(1,3-dimethylpyrazol-4-yl)-N-(2-methoxyphenyl)prop-2-enamide: Contains a similar pyrazole ring and methoxyphenyl group.
Uniqueness
3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-14(9-19(2)18-10)20-15(21)13(17-16(20)23)8-11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNBGEWDDFNQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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